molecular formula C13H9ClO B192759 4-Chlorobenzophenone CAS No. 134-85-0

4-Chlorobenzophenone

Cat. No. B192759
CAS RN: 134-85-0
M. Wt: 216.66 g/mol
InChI Key: UGVRJVHOJNYEHR-UHFFFAOYSA-N
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Description

4-Chlorobenzophenone (4-CBP) is a chemical compound that is used in a variety of applications. It is a white crystalline solid with a melting point of 89-90°C and a boiling point of 207-208°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. 4-CBP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an antioxidant, UV absorber, and plasticizer.

Scientific research applications

Synthesis and Characterization

  • 4-Chlorobenzophenone serves as a precursor for synthesizing various organic compounds. For instance, 4-Amino-4'-chlorobenzophenone, an important organic intermediate, was synthesized from 4-nitro-4'-chlorobenzophenone through a reduction process, demonstrating its utility in developing non-cancer-causing dye intermediates (Wang & Huang, 2004).
  • Additionally, electrosynthesis methods have been employed to produce 4-Amino-4'-chlorobenzophenone from 4-nitro-4'-chlorobenzophenone, indicating its versatility in organic synthesis (Zhang Xue-jun, 2003).

Environmental Applications

  • Graphene has been used to remove chloro-2-nitrophenol from aqueous solutions, demonstrating the potential environmental applications of 4-Chlorobenzophenone derivatives in water treatment and pollution control (Mehrizad & Gharbani, 2014).

Pharmaceutical and Photographic Applications

  • 4-Chlorobenzophenone derivatives, such as chlorobenzophenones, have been studied for their physicochemical properties, indicating their potential application in pharmaceuticals and photographic materials (da Silva, Amaral, & Gomes, 2007).
  • Non-thermal plasma (NTP) has been used for the degradation of 4-chlorophenol, showing the utility of 4-Chlorobenzophenone derivatives in the detoxification and treatment processes (Marković et al., 2015).

Material Science and Engineering

  • 4-Chlorobenzophenone has been used as a photoinitiator in the photocrosslinking of polyethylene, demonstrating its application in material science and polymer engineering (Chen & Rånby, 1989).

properties

IUPAC Name

(4-chlorophenyl)-phenylmethanone
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InChI

InChI=1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
Source PubChem
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InChI Key

UGVRJVHOJNYEHR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
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Molecular Formula

C13H9ClO
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DSSTOX Substance ID

DTXSID2051687
Record name 4-Chlorobenzophenone
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Molecular Weight

216.66 g/mol
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Physical Description

White to off-white solid; [HSDB] Off-white crystalline powder; [MSDSonline]
Record name 4-Chlorobenzophenone
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Boiling Point

332 °C
Record name 4-CHLOROBENZOPHENONE
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Solubility

Soluble in ethanol, ether, and acetone; slightly soluble in carbon tetrachloride, Soluble in benzene
Record name 4-CHLOROBENZOPHENONE
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Vapor Pressure

0.00011 [mmHg]
Record name 4-Chlorobenzophenone
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Product Name

4-Chlorobenzophenone

Color/Form

Needles from alcohol, White to off-white, crystalline powder

CAS RN

134-85-0
Record name 4-Chlorobenzophenone
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Record name 4-Chlorobenzophenone
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Record name Methanone, (4-chlorophenyl)phenyl-
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Record name 4-chlorobenzophenone
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Melting Point

78 °C
Record name 4-CHLOROBENZOPHENONE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
J Ouyang, L Liu, L Zhou, Z Liu, Y Li, C Zhang - Journal of Molecular Liquids, 2022 - Elsevier
… applied to further discuss the miscibility of 4-chlorobenzophenone in the selected solvents. … 4-chlorobenzophenone and solvents, and strong interaction between 4-chlorobenzophenone …
Number of citations: 12 www.sciencedirect.com
JS Jaworski, P Leszczyński - Journal of Electroanalytical Chemistry, 1999 - Elsevier
Formal potentials (expressed on the ferrocene scale) for the formation of 4-chlorobenzophenone anion radicals E RX/RX − o as well as for the Cl/Cl − couple increase with the solvent …
Number of citations: 16 www.sciencedirect.com
MAV Ribeiro da Silva, LMPF Amaral… - The Journal of …, 2007 - ACS Publications
… For example, several reaction procedures are employed to reduce 4-chlorobenzophenone to 4-chlorobenzhydrol, 3,4 which suffers some more synthetic modifications for the production …
Number of citations: 24 pubs.acs.org
R Sangeetha - Scholar: National School of Leadership, 2019 - jconsortium.com
… The C–H out-of-plane bending vibrations are observed at 877 cm−1 for 4-chlorobenzophenone. These in-plane and out-of-plane vibrational frequencies are found to be well within their …
Number of citations: 0 jconsortium.com
GB Talapatra, DN Rao, PN Prasad - The Journal of Physical …, 1984 - ACS Publications
Spectral diffusionwithin the inhomogeneously broadened n-* singlet-triplettransition is investigated for an orientationally disordered organic solid, 4-bromo-4'-chlorobenzophenone, at …
Number of citations: 46 pubs.acs.org
GA Babu, K Thirupugalmani… - … of Experimental and …, 2009 - Wiley Online Library
Single crystals of a novel organic material, 4‐Chloro‐3‐Nitrobenzophenone (4C3N) were grown from acetone solution employing the technique of controlled evaporation. 4C3N …
Number of citations: 7 onlinelibrary.wiley.com
S Genbo, G Shouwu, P Feng, H Youping… - Journal of Physics D …, 1993 - iopscience.iop.org
The authors designed and synthesized five di-substituted benzophenone derivatives: 4, 4'-diaminobenzophenone (DABP), 4-amino-4'-fluorobenzophenone (AFBP), 4-amino-4'-…
Number of citations: 26 iopscience.iop.org
TH Al-Noor, AJ Jarad, AO Hussein - International Journal of …, 2014 - researchgate.net
… H2O) and 4- chlorobenzophenone. Metal mixed ligand complexes of the Schiff base were prepared from chloride salt of Fe(II), Co(II), Ni(II), Cu(II), Zn(II) and Cd(II), in 50% (v/v) ethanol – …
Number of citations: 11 www.researchgate.net
BW Liebich - … Section B: Structural Crystallography and Crystal …, 1976 - scripts.iucr.org
(IUCr) The crystal and molecular structure of 2-hydroxy-4-methoxy-4'-chlorobenzophenone (HMCB) Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry …
Number of citations: 9 scripts.iucr.org
BAH Zaidan, NM Majeed, RK Al-Shemary… - Journal of …, 2019 - researchgate.net
… compounds, we have synthesized the Co ((ІІ), Mn (ІІ), Fe (ІІ), Cu (ІІ), Ni (ІІ), and Zn (ІІ) complexes of the Schiff base derived from trimethoprim and2'-amino-4-chlorobenzophenone and …
Number of citations: 9 www.researchgate.net

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